molecular formula C10H20O3 B1426804 4-(2,2-Diethoxy-ethoxy)-but-1-ene CAS No. 1343915-25-2

4-(2,2-Diethoxy-ethoxy)-but-1-ene

Cat. No. B1426804
CAS RN: 1343915-25-2
M. Wt: 188.26 g/mol
InChI Key: VFWYDSSANGOYJI-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxy-ethoxy)-but-1-ene (DEBE) is an organic compound that belongs to the class of ethers. It is a colorless liquid at room temperature and has a boiling point of 156°C. DEBE is an important intermediate in the production of various organic compounds. It is also used as a solvent in various chemical reactions.

Scientific Research Applications

Chemical Reactions and Synthesis

4-(2,2-Diethoxy-ethoxy)-but-1-ene and its derivatives are involved in a variety of chemical reactions and synthesis processes. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide to yield ethoxy group substitution products (Gorbunova, Gerus, & Kukhar, 1993). Furthermore, 1,1-diethoxybut-2-ene and its variants react with electrophiles in the presence of mixed metal bases to produce 1-substituted 1-ethoxy 1,3-dienes, which are valuable in the synthesis of α,β-unsaturated carbonyl compounds (Prandi & Venturello, 1994).

Crystal Structures and Molecular Studies

Compounds similar to 4-(2,2-Diethoxy-ethoxy)-but-1-ene have been studied for their crystal and molecular structures. For example, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacted with alkali metal salts of diethyl malonate, yielding complexes characterized by spectroscopic methods and single-crystal X-ray diffraction analyses (Song et al., 2012).

Photocycloaddition Reactions

Photocycloaddition reactions are another area of research involving these compounds. 4-Phenoxybut-1-ene, a structurally related compound, undergoes intramolecular photocycloaddition reactions upon irradiation, demonstrating the influence of alkoxy tethers on the regiochemistry of these reactions (Keukeleire, He, Blakemore, & Gilbert, 1994).

Nonlinear Optical Properties

Studies on novel chalcone derivatives, which include ethoxy groups similar to 4-(2,2-Diethoxy-ethoxy)-but-1-ene, have explored their nonlinear optical properties. These investigations combine theoretical calculations and experimental techniques such as FT-IR, FT-Raman, and UV-visible absorption spectroscopy (Mathew, Salian, Joe, & Narayana, 2019).

properties

IUPAC Name

4-(2,2-diethoxyethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYDSSANGOYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Diethoxy-ethoxy)-but-1-ene

Synthesis routes and methods

Procedure details

A solution of but-3-en-1-ol (96%, 28.0 mL, 312 mmol) in tetrahydrofuran (150 mL) was added to a suspension of sodium hydride (60% in mineral oil, 59.9 g, 1.50 mol) in tetrahydrofuran (700 mL) at 0° C. After the reaction mixture had stirred for 30 minutes at this temperature, a solution of 2-bromo-1,1-diethoxyethane (97%, 72.6 mL, 468 mmol) in tetrahydrofuran (150 mL) was added at 0° C., and the reaction mixture was heated to 68° C. for 66 hours. The reaction mixture was cooled to 0° C., slowly quenched with water (150 mL), and concentrated in vacuo to remove tetrahydrofuran. After three extractions with ethyl acetate, the combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the product as an oil, which was taken directly to the following step. Yield: 77 g. 1H NMR (400 MHz, CDCl3), product peaks only: δ 1.23 (t, J=7.0 Hz, 6H), 2.32-2.38 (m, 2H), 3.50 (d, J=5.3 Hz, 2H), 3.53-3.62 (m, 4H), 3.67-3.75 (m, 2H), 4.63 (t, J=5.3 Hz, 1H), 5.02-5.06 (m, 1H), 5.07-5.13 (m, 1H), 5.77-5.88 (m, 1H).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
72.6 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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